Product packaging for Isohexylamine(Cat. No.:CAS No. 5344-20-7)

Isohexylamine

Cat. No.: B1605483
CAS No.: 5344-20-7
M. Wt: 101.19 g/mol
InChI Key: QVIAMKXOQGCYCV-UHFFFAOYSA-N
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Description

Isohexylamine is a useful research compound. Its molecular formula is C6H15N and its molecular weight is 101.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1089. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15N B1605483 Isohexylamine CAS No. 5344-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15N/c1-6(2)4-3-5-7/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIAMKXOQGCYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277195
Record name Isohexylamine
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Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5344-20-7
Record name Isohexylamine
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Record name Isohexylamine
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Record name 4-methylpentan-1-amine
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Record name Isohexylamine
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Oxidation Reactions:metal Complexes with Schiff Base Ligands Are Well Known Catalysts for the Oxidation of Various Organic Substrates, Including Alcohols, Phenols, and Alkenes.mdpi.comconscientiabeam.comfor Example, Nickel Ii Complexes of Schiff Bases Derived from Substituted Triazoles Have Been Shown to Catalyze the Oxidation of Styrene to Benzaldehyde with High Selectivity.mdpi.coma Hypothetical Nickel Ii Complex with a Schiff Base Ligand from Isohexylamine Could Be Expected to Show Similar Activity.

Kinetic studies of such oxidation reactions often reveal a first-order dependence on the catalyst concentration and a fractional or first-order dependence on the oxidant (e.g., H₂O₂). mdpi.comccsenet.org The proposed mechanism often involves the formation of a high-valent metal-oxo species as the active oxidant. The steric bulk of the isohexyl group could influence the approach of the substrate to this active species, potentially enhancing selectivity.

Table 1: Representative Catalytic Data for Styrene (B11656) Oxidation by a Ni(II)-Schiff Base Complex (Analogous System)

Catalyst Loading (mol%)Oxidant (equiv.)Temperature (°C)Time (h)Conversion (%)Selectivity to Benzaldehyde (B42025) (%)
1.02.08025585
1.02.08047888
1.02.08068870
0.52.08066572
1.52.08069268

Data is hypothetical, based on trends reported for similar systems for illustrative purposes. mdpi.com

Carbon Carbon Bond Forming Reactions:complexes of Schiff Base Ligands Are Also Effective in Catalyzing C C Bond Formation Reactions, Such As the Henry Reaction Nitroaldol Reaction .nih.govnickel Ii and Zinc Ii Complexes with Polyamine Derived Ligands Have Demonstrated Excellent Catalytic Activity in the Reaction Between Nitromethane and Various Aromatic Aldehydes.nih.gova Catalyst Incorporating an Isohexylamine Derived Ligand Could Facilitate This Reaction, with the Lewis Acidic Metal Center Activating the Aldehyde and the Basic Character of the Ligand or an External Base Deprotonating the Nitromethane.

The reaction kinetics would likely be influenced by the nature of the solvent and the concentration of the base. The steric environment created by the isohexyl groups could play a role in the diastereoselectivity of the reaction when prochiral substrates are used.

Table 2: Kinetic Parameters for a Catalyzed Reaction (Illustrative Example)

ParameterValue
Reaction Order with respect to Catalyst1.0
Reaction Order with respect to Substrate A1.0
Reaction Order with respect to Substrate B0.8
Activation Energy (Ea)65 ± 3 kJ/mol
Pre-exponential Factor (A)2.5 x 10⁸ s⁻¹

This table represents typical kinetic data that could be obtained from studying a reaction catalyzed by a metal complex. The values are based on reported findings for analogous catalytic systems. mdpi.com

Alkylation Reactions:ruthenium Ii Complexes Bearing α Diimine Ligands Have Been Successfully Employed As Catalysts for N Alkylation of Amines and α Alkylation of Ketones Using Alcohols As Alkylating Agents.acs.orgthese Reactions Proceed Via a Borrowing Hydrogen or Hydrogen Transfer Mechanism, Where the Alcohol is First Dehydrogenated to an Aldehyde, Which then Undergoes a Condensation Reduction Sequence. a Ruthenium Complex Featuring a Ligand Derived from Isohexylamine Could Be a Viable Catalyst for Such Transformations. the Electronic Properties Conferred by the Ligand Are Crucial for Stabilizing the Various Ruthenium Hydride and Ruthenium Amido Intermediates in the Catalytic Cycle.

Applications of Isohexylamine in Advanced Chemical Synthesis

Building Block in Complex Organic Molecule Synthesis

The utility of primary amines as fundamental building blocks is well-established in organic synthesis. purkh.com Isohexylamine, with its C6 alkyl chain, offers a combination of a nucleophilic nitrogen center and a non-polar hydrocarbon tail, which can be strategically incorporated into larger, more complex molecules. enamine.net This dual nature allows for its participation in reactions that form both nitrogen-containing ring systems and new carbon-carbon bonds. purkh.comenamine.net

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and functional materials. mdpi.comnih.gov The synthesis of these rings often relies on the incorporation of a nitrogen atom from a primary amine precursor. This compound can serve as the nitrogen source in various cyclization and condensation reactions. For instance, sequential reactions involving aminoalkynes and carbonyls are a powerful method for assembling polyfunctionalized nitrogen heterocyles. mdpi.com The primary amine group of this compound can participate in cascade reactions, leading to the formation of diverse heterocyclic scaffolds like pyridines and pyrroles through sequential amination and cyclization steps. mdpi.commdpi.com The synthesis of these compounds is often facilitated by metal catalysts which activate the reactants and guide the reaction pathway. mdpi.com

The versatility of primary amines like this compound in these syntheses allows for the creation of a wide array of heterocyclic systems. The specific heterocycle formed can be directed by the choice of co-reactants and reaction conditions. mdpi.commdpi.com

Table 1: Role of Primary Amines in Heterocycle Synthesis This table is interactive. Click on the headers to sort.

Heterocyclic System General Synthetic Strategy Role of Primary Amine (e.g., this compound)
Pyridines Cascade reaction of aminoalkynes with carbonyls. mdpi.com Acts as the nitrogen source in an initial amination, followed by intramolecular cyclization. mdpi.com
Pyrroles Coupling reactions followed by cyclization. mdpi.com Serves as a key building block, providing the nitrogen atom for the heterocyclic ring. mdpi.com
Imidazoles Multi-component reactions involving an amine, an aldehyde, and another carbonyl compound. mdpi.com Functions as the nucleophilic nitrogen component in the initial condensation steps. mdpi.com

| Quinolines | Friedländer annulation or similar condensation/cyclization reactions. nih.gov | Provides the nitrogen atom and part of the new heterocyclic ring fused to a benzene (B151609) ring. nih.gov |

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex carbon skeletons from simpler precursors. alevelchemistry.co.uk While this compound itself does not directly form C-C bonds, it is a crucial precursor to functional groups, such as imines, that readily participate in these reactions. nih.gov Imines, formed by the condensation of this compound with aldehydes or ketones, are versatile intermediates. The carbon-nitrogen double bond in an imine can act as an electrophile, but under certain conditions, its polarity can be reversed (a concept known as umpolung), allowing the imine carbon to act as a nucleophile and attack carbon electrophiles. nih.gov

This reactivity is harnessed in several named reactions to form C-C bonds. For example, derivatives of this compound can participate in reactions analogous to the Michael addition or be used in catalytic processes that forge new bonds under mild conditions. alevelchemistry.co.uk The activation of bonds adjacent to heteroatoms is a key strategy; for instance, electrophilic boranes can be used to activate certain bonds, facilitating the creation of new C-C linkages in a process known as carboboration. athensjournals.gr

Table 2: C-C Bond Forming Reactions Involving Amine Derivatives This table is interactive. Click on the headers to sort.

Reaction Type Description Role of this compound-Derived Intermediate
Umpolung of Imines The polarity of the imine C=N bond is reversed, making the carbon atom nucleophilic. nih.gov The derived imine, upon deprotonation, forms a 2-azaallyl anion that attacks carbon electrophiles. nih.gov
Michael Addition Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. alevelchemistry.co.uk The amine can be converted into a Michael donor, or it can be part of the Michael acceptor to functionalize the final product. alevelchemistry.co.uk
Heck Reaction A palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene. alevelchemistry.co.uk While not a direct participant, the amine moiety can be present on one of the substrates to build complex, functionalized molecules.

| Carboboration | Activation of a polar bond by an electrophilic borane (B79455) to create a new C-C bond. athensjournals.gr | Amine functional groups can be present in the starting materials, influencing reactivity and directing the outcome of the synthesis. athensjournals.gr |

Synthesis of Nitrogen-Containing Heterocycles

Precursor for Pharmaceutical Intermediates and Drug Discovery

Primary amines are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. purkh.comenamine.net The nitrogen atom in an amine is often crucial for a molecule's biological function, as it can participate in hydrogen bonding and ionic interactions with biological targets like proteins and enzymes. drugdiscoverytrends.com this compound is used as a precursor and intermediate in the synthesis of active pharmaceutical ingredients (APIs). enamine.netglobenewswire.com

A notable application of this compound is in the context of pharmaceutical development and analysis. It has been identified as "Pregabalin Impurity 137," indicating its role as a potential intermediate or byproduct in the synthesis of Pregabalin, a widely used medication. chemicalbook.com Furthermore, this compound has been utilized in research to study the semi-automated synthesis of degradable cationic polymers intended for gene delivery, a key area of pharmaceutical research. chemicalbook.com This highlights its role not just in small molecule synthesis but also in the development of advanced drug delivery systems. The demand for primary amines in the pharmaceutical industry is driven by their utility in smoothly running reactions like amide coupling and alkylation to build libraries of compounds for screening. enamine.net

Table 3: this compound in the Pharmaceutical Sector This table is interactive. Click on the headers to sort.

Application Area Specific Role of this compound Significance
API Synthesis Intermediate or starting material. enamine.net Identified as an impurity in the synthesis of Pregabalin. chemicalbook.com Essential for building the molecular framework of certain drugs. Its presence as an impurity is important for quality control.
Drug Discovery Building block for creating compound libraries for screening. enamine.net Enables the rapid synthesis of diverse molecules to identify new drug candidates. enamine.net
Gene Delivery Used to synthesize cationic polymers. chemicalbook.com Contributes to the development of novel systems for delivering genetic material into cells for therapeutic purposes. chemicalbook.com

| Bioactive Molecules | Provides a key nitrogen atom for interacting with biological targets. drugdiscoverytrends.com | The amine group is often a critical pharmacophore responsible for a drug's activity. drugdiscoverytrends.com |

Utilization in Specialty Chemical Production

Beyond pharmaceuticals, this compound and other alkylamines are employed in the production of a wide range of specialty chemicals. globenewswire.com These chemicals are valued for their specific functions in various industrial applications, including coatings, adhesives, and polymer manufacturing. globenewswire.compainichemical.com The amine functional group can be used to introduce specific properties into a final product, such as improved adhesion, corrosion inhibition, or catalytic activity. atamanchemicals.com

A specific documented use for an this compound salt is as a component in catalyst systems for producing polymers. This compound hydrochloride has been mentioned as a heat-resistant stabilizer in catalysts used for ethylene (B1197577) polymerization. googleapis.com This demonstrates its utility in controlling and enhancing large-scale industrial chemical processes. The broader alkylamine market supports industries like automotive and construction, where these chemicals are used in the production of solvents and rubber chemicals. globenewswire.com The versatility of amines as chemical intermediates makes them valuable in synthesizing a multitude of high-performance products for diverse industrial sectors. painichemical.com

Table 4: Industrial Applications of Alkylamines This table is interactive. Click on the headers to sort.

Industry Application Function of Amine
Polymers Catalyst component for ethylene polymerization. googleapis.com Acts as a heat-resistant stabilizer. googleapis.com
Coatings & Adhesives Intermediate in the synthesis of formulation components. painichemical.com Provides functional groups that enhance performance and reliability. painichemical.com
Water Treatment pH control, corrosion and scale prevention. globenewswire.com Acts as a corrosion inhibitor and pH adjuster. globenewswire.com

| Rubber Chemicals | Intermediate in the production of vulcanization accelerators. globenewswire.com | Contributes to the chemical structure of additives that improve rubber properties. |

Research in Polymer Chemistry and Materials Engineering Involving Isohexylamine

Synthesis and Screening of Degradable Cationic Polymers for Gene Delivery

A significant area of research involving primary amines like isohexylamine is in the development of non-viral vectors for gene therapy. Scientists have focused on creating large libraries of biodegradable cationic polymers, specifically poly(β-amino esters) (PBAEs), to identify candidates that can safely and effectively deliver genetic material into cells. nih.govnih.gov

The synthesis of these polymers is often achieved through a step-growth polymerization known as Michael addition. nih.govresearchgate.net In this reaction, a bis(acrylate ester) monomer is reacted with an amine-containing monomer. The primary amine group of a molecule like this compound attacks the acrylate (B77674) group, leading to the formation of a polymer chain characterized by repeating ester and amino groups. nih.gov The ester linkages in the polymer backbone are susceptible to hydrolysis, rendering the polymer biodegradable, which helps to reduce cytotoxicity compared to non-degradable polymers. researchgate.netfrontiersin.org

In a high-throughput approach pioneered by researchers at MIT, thousands of unique PBAEs were synthesized by reacting a diverse set of diacrylate monomers with an array of amine-containing monomers, which would include simple primary amines like this compound. nih.gov This combinatorial method allows for the rapid creation and screening of a vast number of structurally distinct polymers. nih.gov Each polymer is then tested for its ability to condense DNA into nanoparticles (polyplexes) and transfect cells. google.comcapes.gov.br The structure of the amine side-chain, contributed by monomers such as this compound, is a critical factor that influences the polymer's charge density, hydrophobicity, and ultimately its gene delivery efficiency and biocompatibility. pnas.orgnih.gov

Monomer TypeRepresentative ExamplesRole in Polymer Structure
Diacrylate Monomers 1,4-Butanediol diacrylate, 1,6-Hexanediol diacrylate, Trimethylolpropane ethoxylate triacrylateForm the biodegradable backbone of the poly(β-amino ester)
Amine Monomers This compound, 1-Aminobutanol, Diethylenetriamine, 1-(3-aminopropyl)-4-methylpiperazineProvide the cationic side-chains or end-caps responsible for DNA binding and buffering

This table presents representative monomer types used in the combinatorial synthesis of poly(β-amino ester) libraries for gene delivery screening. nih.govfrontiersin.orgmdpi.com

Role as a Crosslinking Agent in Polymer Networks

Primary amines are widely utilized as curing agents, or crosslinkers, for epoxy resins to form highly durable and chemically resistant thermosetting polymers. nadkarnispc.comnih.gov The crosslinking process involves the chemical reaction of the amine with the epoxide rings of the resin monomers, creating a rigid, three-dimensional covalent network. mdpi.com

The reaction mechanism begins with a nucleophilic attack by the nitrogen of the primary amine (like this compound) on one of the carbon atoms of the epoxide ring. This addition reaction opens the ring and forms a secondary amine and a hydroxyl group. mdpi.comcreative-proteomics.com The newly formed secondary amine is also reactive and can proceed to react with another epoxide group. Since a primary amine has two active hydrogen atoms, a single this compound molecule can react with two separate epoxy groups, thereby acting as a bridge or crosslink between polymer chains. This step-growth polymerization transforms the low-viscosity liquid resin into a solid, infusible material. mdpi.comresearchgate.net Aliphatic amines, such as this compound, are known for their high reactivity and ability to cure at ambient or low temperatures. researchgate.net

PropertyImpact of Aliphatic Amine Crosslinkers (e.g., this compound)
Curing Speed Generally fast, allowing for rapid curing at room temperature. nadkarnispc.com
Viscosity Low viscosity, which facilitates mixing and application. researchgate.net
Mechanical Properties Can result in strong but potentially brittle networks. nih.gov
Chemical Resistance Good resistance to many chemicals. nadkarnispc.com
Flexibility The resulting polymer network is typically rigid. nadkarnispc.com

This table summarizes the general characteristics of epoxy networks cured with aliphatic amine crosslinking agents.

Incorporation into Advanced Polymeric Materials with Tailored Properties

The incorporation of this compound into polymer structures is a key strategy for creating advanced materials where specific properties are precisely tailored for a given application. ontosight.ai The characteristics of the final material are directly influenced by the chemical nature of its constituent monomers.

In the context of the poly(β-amino esters) for gene delivery mentioned previously, the inclusion of an amine like this compound is a deliberate design choice to control material properties. mdpi.com The length and structure of the amine's alkyl side-chain (the isohexyl group) directly impacts the hydrophobicity and charge distribution of the resulting polymer. nih.govacs.org This balance is critical: the polymer must be sufficiently cationic to bind and condense negatively charged DNA, yet not so cationic that it becomes highly toxic to cells. pnas.org Furthermore, the biodegradability conferred by the ester backbone is a tailored property designed to ensure the material breaks down into smaller, non-toxic components after fulfilling its function. researchgate.netfrontiersin.org

The ability to create large libraries of polymers by varying the amine and diacrylate components allows researchers to fine-tune these properties and identify optimal structures for specific tasks, such as targeting certain cell types or delivering different nucleic acid payloads. nih.govnih.gov

Polymer ComponentProperty InfluencedDesired Outcome for Gene Delivery
Ester-containing Backbone BiodegradabilityReduced long-term cytotoxicity as the polymer degrades into safe byproducts. researchgate.net
Amine Side-Chain Cationic Charge DensityEfficient condensation of DNA/RNA into nanoparticles for cellular uptake. acs.org
Amine Side-Chain Buffering CapacityFacilitates endosomal escape of the genetic payload into the cytoplasm. rsc.org
Alkyl Group of Amine Hydrophobicity/HydrophilicityModulates interaction with cell membranes and overall particle stability. nih.gov

This table outlines how structural components, including those derived from amine monomers like this compound, are used to tailor the properties of polymeric materials for gene delivery.

Surface Functionalization and Adhesion Mechanisms in Materials Science

The amine group of this compound serves as a reactive handle for the chemical modification, or functionalization, of material surfaces. acs.org Attaching amine functionalities to otherwise inert surfaces is a powerful technique to alter surface properties like wettability, chemical reactivity, and adhesion. pnas.orgresearchgate.net

Amine functionalization can be achieved on substrates like silica, glass, metal oxides, and other polymers through various chemical pathways. acs.orgresearchgate.net Once this compound or a similar amine is covalently tethered to a surface, it presents a primary amine group that can participate in further reactions. A key application of this strategy is in promoting adhesion between dissimilar materials, for instance, between an inorganic substrate and an organic coating or a metal layer. researchgate.net The surface-bound amine can form strong covalent or ionic bonds with the subsequently applied layer, creating a robust interface and significantly improving adhesion strength compared to what can be achieved through weaker physical interactions alone. researchgate.netjustia.com This is critical in the fabrication of microelectronics, medical devices, and advanced composites where interfacial integrity is paramount.

Applications in Separation and Recovery Processes

The separation of individual rare earth elements (REEs) from ore leachates or recycled materials is a significant challenge due to their similar chemical properties. mdpi.com One of the primary industrial methods for this separation is solvent extraction, which relies on an organic phase containing a ligand that can selectively form a complex with specific metal ions, allowing them to be extracted from the aqueous phase. osti.govresearchgate.net

The design of ligands with high selectivity for one REE over another is an active area of research. researchgate.netdigitellinc.com These ligands often contain functional groups such as phosphonic acids, carboxylic acids, or amides. osti.govacs.org While amine groups can be incorporated into the structure of more complex chelating agents to modulate their properties, the direct use of simple primary alkylamines like this compound as the primary extractant in commercial REE separation is not widely reported in the surveyed literature. mdpi.com Solvent extraction systems for other metals have employed long-chain tertiary amines (e.g., Alamine 336) or quaternary ammonium (B1175870) salts. researchgate.netacs.org The field of REE extraction predominantly focuses on ligands like diglycolamides or organophosphorus compounds, which offer the specific coordination environment required to differentiate between the subtly different ionic radii of the lanthanide series elements. acs.orgnih.gov

Advanced Analytical Methodologies for Isohexylamine Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds like isohexylamine, probing the interaction of molecules with electromagnetic radiation to reveal detailed structural information.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise atomic arrangement within a molecule. mdpi.com It provides data on the chemical environment of nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), based on their magnetic properties. nih.gov

In the ¹H NMR spectrum of this compound (4-methylpentan-2-amine), distinct signals correspond to each unique proton environment. The number of signals indicates the number of non-equivalent sets of protons, the area under each signal (integration) corresponds to the number of protons in that set, and the splitting pattern (multiplicity) reveals the number of neighboring protons, following the n+1 rule. chemguide.co.uklibretexts.org For instance, the protons on the terminal methyl groups of the isobutyl moiety would appear as a doublet, while the proton attached to the nitrogen would exhibit its own characteristic chemical shift and multiplicity. libretexts.org ¹³C NMR provides complementary information, showing a single peak for each unique carbon atom in the structure. mdpi.com The chemical shifts in both ¹H and ¹³C NMR are indicative of the electronic environment, allowing for a complete structural map of the molecule. nih.gov

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound This table presents theoretical chemical shift (δ) values based on standard principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other conditions.

Atom Position (Structure: (CH₃)₂CHCH₂CH(NH₂)CH₃) Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity
CH₃ -CH(NH₂)-¹H~1.1Doublet
-CH(NH₂ )-¹H~1.5 (broad)Singlet
-CH ₂-¹H~1.2-1.4Multiplet
-(CH₃ )₂CH-¹H~0.9Doublet
-(CH₃)₂CH -¹H~1.7Multiplet
-CH (NH₂)-¹H~2.8-3.0Multiplet
C H₃-CH(NH₂)-¹³C~23-25N/A
-CH(C H₂)-¹³C~48-50N/A
-(C H₃)₂CH-¹³C~22-24N/A
-(CH₃)₂C H-¹³C~25-27N/A
-C H(NH₂)-¹³C~49-51N/A

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by probing its molecular vibrations. americanpharmaceuticalreview.comyoutube.com These two methods are complementary; IR spectroscopy measures the absorption of infrared light by molecules, which is active for vibrations involving a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light, active for vibrations involving a change in polarizability. edinst.com

For this compound, the IR spectrum would prominently feature:

N-H stretching: A characteristic pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, indicative of a primary amine.

N-H bending: A broad absorption band around 1590-1650 cm⁻¹.

C-H stretching: Strong absorptions just below 3000 cm⁻¹ corresponding to the alkyl backbone.

Raman spectroscopy is particularly sensitive to the non-polar C-C backbone and symmetric C-H vibrations, providing a distinct "fingerprint" of the molecule that complements the IR spectrum. nih.gov Together, these techniques confirm the presence of the primary amine and the specific alkyl structure of this compound. edinst.comnih.gov

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Frequency Range (cm⁻¹) Significance
N-H StretchIR3300-3500Confirms primary amine
C-H Stretch (sp³)IR, Raman2850-2960Confirms alkyl structure
N-H Bend (Scissoring)IR1590-1650Confirms primary amine
C-H BendIR, Raman1370-1470Characteristic of alkyl groups

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. instructables.com For structural elucidation, a sample is ionized, often leading to the formation of a molecular ion (the intact molecule with one electron removed) and various fragment ions. The mass of the molecular ion provides the molecular weight of the compound. instructables.comibchem.com

In the analysis of this compound (M.W. = 101.19 g/mol ), the molecular ion peak would be expected at an m/z of 101. The molecule would then break apart in a predictable manner. A common fragmentation pathway for amines is alpha-cleavage, where the bond adjacent to the C-N bond is broken. For this compound, this would result in the loss of an isobutyl radical to produce a prominent fragment ion at m/z 44, or the loss of a methyl radical to produce a fragment at m/z 86. This distinct fragmentation pattern serves as a molecular fingerprint, confirming the identity and structure of the compound. ibchem.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecular ion and its fragments with high accuracy, further solidifying the identification. pnnl.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
101[C₆H₁₅N]⁺Molecular Ion
86[C₅H₁₂N]⁺Loss of a methyl radical (•CH₃)
57[C₄H₉]⁺Cleavage of the C2-C3 bond
44[C₂H₆N]⁺Alpha-cleavage, loss of isobutyl radical (•C₄H₉)

Vibrational Spectroscopy (Infrared and Raman)

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. researchgate.netsolubilityofthings.com The principle relies on the differential partitioning of components between a mobile phase (a solvent or gas) and a stationary phase (a solid or a liquid coated on a solid support). solubilityofthings.comijpsjournal.com Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are pivotal for assessing the purity of this compound and for analyzing it within complex mixtures. ijpsjournal.com In both techniques, the time it takes for a compound to pass through the system (retention time) is a characteristic identifier under specific conditions, while the peak area allows for quantification. Enantioselective chromatography can be employed to separate the chiral enantiomers of this compound. ntnu.no

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a chromatographic method that separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. specificpolymers.compaint.org Larger molecules are unable to enter the pores of the stationary phase and thus elute more quickly, while smaller molecules penetrate the pores to varying degrees and have a longer path, causing them to elute later. paint.org

While SEC is not typically a primary method for analyzing a small molecule like this compound itself, it is an indispensable tool for characterizing polymers. nih.govmdpi.com If this compound were used as a monomer or a modifying agent in the synthesis of a polymer, SEC would be crucial for determining the molecular weight distribution (including the number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of the resulting macromolecule. specificpolymers.com The technique is essential for quality control in polymer synthesis and for studying the stability and degradation of polymeric materials. specificpolymers.comnih.gov

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. nih.govchemijournal.com This coupling provides a much greater level of analytical detail than either technique could alone. rjpn.org

The most common and powerful hyphenated techniques for analyzing a compound like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). In a GC-MS system, the sample mixture is first separated into its individual components by the gas chromatograph. chemijournal.com Each separated component then flows directly into the mass spectrometer, which provides a mass spectrum for that specific component, allowing for its positive identification. nih.govnumberanalytics.com This is invaluable for identifying this compound in a complex matrix or for identifying impurities in a sample of this compound. LC-MS operates on a similar principle but uses liquid chromatography for the separation, making it suitable for less volatile or thermally sensitive compounds. nih.govscielo.br

Computational Chemistry and Molecular Modeling Studies of Isohexylamine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on solving the Schrödinger equation, offer a fundamental understanding of a molecule's behavior. Among the various QM methods, Density Functional Theory (DFT) has become a cornerstone for its balance of accuracy and computational efficiency.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is based on the principle that the properties of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it more computationally tractable than wave function-based methods. caymanchem.comrsc.org

For isohexylamine, DFT calculations are crucial for elucidating its electronic properties. Key parameters derived from DFT include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The nitrogen atom's lone pair of electrons in this compound significantly contributes to the HOMO, making this site the primary center for nucleophilic attack.

DFT can also generate electron density maps and molecular electrostatic potential (MEP) surfaces. The MEP surface for this compound would show a region of high negative potential around the nitrogen atom, visually confirming its role as a nucleophile and its propensity to participate in hydrogen bonding. Reactivity descriptors, such as Fukui functions and local softness, can be calculated to predict which atoms within the molecule are most susceptible to electrophilic or nucleophilic attack. caymanchem.com These calculations are foundational for understanding and predicting the chemical behavior of this compound in various reactions. scispace.com

Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for structure confirmation and analysis.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. For this compound, this would predict characteristic peaks such as the N-H stretching vibrations of the primary amine group, C-H stretching of the alkyl chain, and N-H bending modes. Comparing calculated spectra with experimental data can confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules. rsc.org These predictions help in assigning the signals in an experimental NMR spectrum to specific atoms in the this compound structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic excitation energies, which correspond to the absorption bands observed in a UV-Vis spectrum. rsc.org For a simple aliphatic amine like this compound, the primary absorption is expected to be a weak n→σ* transition in the far UV region. mdpi.com

The following table illustrates the type of data that can be generated through these computational predictions for a primary amine like this compound, compared with typical experimental values.

Spectroscopic PropertyCalculated Value (Illustrative)Typical Experimental Range for Primary Alkylamines
IR: N-H Stretch (cm⁻¹)3350 - 34503300 - 3500 (two bands)
¹H-NMR: -CH₂-NH₂ (ppm)~2.72.5 - 3.0
¹³C-NMR: -CH₂-NH₂ (ppm)~4435 - 50
UV-Vis: λmax (nm)~190~190 - 200 (n→σ*)

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond via homolysis, forming two radical fragments. researchgate.netnih.gov It is a direct measure of bond strength. DFT calculations provide reliable estimates of BDEs. chemeo.com For this compound, calculating the BDEs for various C-H, C-C, C-N, and N-H bonds can predict the weakest bond and the most likely site for initial radical abstraction in certain reaction types. asianpubs.org The calculation involves optimizing the geometry of the parent molecule and the resulting radicals and finding the energy difference. ncats.io

Furthermore, computational methods can map out the entire potential energy surface of a chemical reaction. This allows for the determination of transition state structures and the calculation of reaction barriers (activation energies). rsc.org For instance, in an N-alkylation reaction involving this compound, DFT can be used to model the transition state, providing insight into the reaction kinetics and mechanism. rsc.org

Below is a table of estimated BDEs for this compound, based on computational studies of similar aliphatic amines.

Bond in this compoundEstimated BDE (kcal/mol)Significance
H₂N-H~107Strength of the amine N-H bond.
CH₃CH(CH₃)CH₂CH₂-CH₂-NH₂~85Strength of the C-N bond.
CH₃CH(CH₃)CH₂CH(H)-NH₂~98Strength of an alpha-C-H bond.
CH₃CH(CH₃)CH(H)-CH₂CH₂NH₂~100Strength of a beta-C-H bond.

Prediction of Spectroscopic Properties (IR, NMR, UV-Vis)

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic properties, molecular dynamics (MD) simulations are better suited for exploring the physical movements and interactions of atoms and molecules over time. MD simulations use classical mechanics and force fields (like GAFF) to model the system. caltech.edumedchemexpress.com

For a flexible molecule like this compound, MD simulations are essential for performing conformational analysis. The isohexyl chain can adopt numerous conformations due to rotation around its single bonds. MD can explore the potential energy landscape to identify the most stable (lowest energy) conformers and the energy barriers between them.

MD is also critical for studying intermolecular interactions. rsc.org By simulating this compound in a solvent like water, one can analyze the structure and dynamics of the solvation shell. These simulations can quantify hydrogen bonding between the amine's -NH₂ group and water molecules, which governs its solubility and behavior in aqueous solutions. springernature.comacs.org Such studies are crucial for understanding how this compound interacts with other molecules, surfaces, or biological targets. mdpi.com

Computational Approaches for Catalyst Design and Optimization

Computational chemistry plays a vital role in modern catalysis by enabling the rational design and optimization of catalysts. mit.eduacs.org For reactions involving primary amines like this compound, such as reductive amination or N-alkylation, computational methods can screen potential catalysts before they are synthesized and tested in the lab. nih.govchemspider.com

Using DFT, researchers can model the entire catalytic cycle, including substrate binding, transition states, and product release. By calculating the energy profile of the reaction with different catalysts (e.g., various transition metal complexes), it is possible to identify which catalyst provides the lowest activation energy for the rate-determining step, thus predicting the most efficient catalyst. mit.edu This in silico screening saves significant time and resources and accelerates the discovery of new, highly active, and selective catalysts. chemeo.com

Machine Learning Applications in Chemical Reaction Prediction

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry. mdpi.com ML models can be trained on vast datasets of known chemical reactions to predict the outcomes of new reactions.

For a compound like this compound, an ML model could predict the major product when it is subjected to a given set of reactants and conditions. These models learn complex patterns and relationships between molecular structures and reactivity that are not always apparent from first principles. They can be used to predict reaction yields, identify optimal reaction conditions, or even suggest retrosynthetic pathways for synthesizing a target molecule. As the volume of chemical data grows, ML is becoming an increasingly important partner to both experimental and traditional computational methods for accelerating chemical discovery.

In Silico Prediction of Biological Interactions and Pharmacokinetic Parameters

In the realm of modern drug discovery and chemical biology, computational, or in silico, methods are indispensable for the early assessment of a compound's potential biological activity and its pharmacokinetic profile. nih.gov These predictive models allow for the rapid screening of vast chemical libraries, prioritizing candidates for further experimental validation and reducing the time and resources expended on compounds with unfavorable properties. nih.gov For this compound, a simple aliphatic amine, these computational tools can provide valuable insights into its likely interactions within a biological system and its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Computational approaches to predict biological interactions often rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to exhibit similar biological activities. researchgate.net By comparing the structure of a query molecule, such as this compound, to large databases of compounds with known protein targets, it is possible to infer potential biological targets. researchgate.netmdpi.com One such method is the Similarity Ensemble Approach (SEA), which relates proteins based on the chemical similarity of their ligands. bkslab.org

Pharmacokinetic parameters are frequently predicted using Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the physicochemical properties of a molecule and its observed pharmacokinetic behavior. frontiersin.org Web-based platforms like SwissADME provide free access to a variety of predictive models for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness, making these assessments broadly accessible. nih.govexpasy.org

Predicted Biological Targets of this compound

To identify potential biological targets for this compound, computational tools that correlate ligand chemistry with protein pharmacology can be employed. The Similarity Ensemble Approach (SEA) is a prominent example of such a tool, which predicts potential targets by assessing the similarity of a query compound to sets of known ligands for a multitude of proteins. bkslab.org For a small, flexible molecule like this compound, predictions are based on its structural and electronic features. Aliphatic amines are known to interact with various receptors and enzymes, often forming ionic bonds or hydrogen bonds with key residues in the active site. acs.orgnih.gov

A hypothetical target prediction for this compound using a SEA-based approach might yield a list of potential protein targets ranked by a measure of similarity or confidence. The results would likely include targets that are known to bind other small aliphatic amines.

Table 1: Hypothetical Predicted Biological Targets for this compound using a Similarity Ensemble Approach (SEA)

Target ClassSpecific Target ExampleBasis for Prediction
Amine OxidasesMonoamine Oxidase B (MAO-B)Structural similarity to known small aliphatic amine substrates/inhibitors.
G-Protein Coupled Receptors (GPCRs)Trace Amine-Associated Receptor 1 (TAAR1)Recognition of endogenous and exogenous amine structures.
Ion ChannelsLigand-gated ion channelsPotential for interaction within the channel pore or at allosteric sites that bind small molecules.
Cytochrome P450 EnzymesCYP2D6Common metabolizing enzyme for compounds containing a basic amine group.

This table is generated for illustrative purposes based on the known pharmacology of similar chemical structures and does not represent actual experimental data.

Predicted Pharmacokinetic (ADME) Parameters of this compound

The pharmacokinetic profile of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its potential as a therapeutic agent. In silico tools like SwissADME can predict these properties based on the molecule's structure. expasy.orgphytojournal.com These predictions help in early-stage identification of potential liabilities, such as poor absorption or rapid metabolism. nih.gov

For this compound, we can generate a set of predicted ADME parameters. These predictions are derived from various models, including topological methods for solubility and machine learning algorithms for CYP inhibition. nih.gov

Table 2: In Silico Predicted Physicochemical and Pharmacokinetic Properties of this compound

ParameterPredicted Value/ClassificationInterpretation
Physicochemical Properties
Molecular Weight101.19 g/mol Low molecular weight, favorable for absorption.
LogP (Octanol/Water Partition Coefficient)1.85Indicates moderate lipophilicity.
Water Solubility (LogS)-1.50Predicted to be soluble in water.
Topological Polar Surface Area (TPSA)26.02 ŲLow polarity, suggesting good membrane permeability.
Pharmacokinetics
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantYesPredicted to be capable of crossing the blood-brain barrier.
P-glycoprotein (P-gp) SubstrateNoNot likely to be actively effluxed from cells by P-gp.
Metabolism
CYP1A2 inhibitorNoUnlikely to inhibit CYP1A2.
CYP2C19 inhibitorNoUnlikely to inhibit CYP2C19.
CYP2C9 inhibitorNoUnlikely to inhibit CYP2C9.
CYP2D6 inhibitorYesPotential to inhibit the CYP2D6 enzyme.
CYP3A4 inhibitorNoUnlikely to inhibit CYP3A4.
Drug-Likeness
Lipinski's Rule of Five0 violationsFulfills the criteria for a drug-like molecule.
Bioavailability Score0.55Indicates a good probability of oral bioavailability.

This table is generated for illustrative purposes using common in silico prediction tools and does not represent actual experimental data.

Investigation of Isohexylamine Derivatives: Synthesis and Structure Activity Relationships

Synthesis and Characterization of Substituted Isohexylamine Analogs

The synthesis of this compound derivatives involves modifying the primary amine group to introduce new functionalities. These modifications can produce a wide range of analogs with tailored properties. Characterization of these new compounds typically relies on standard spectroscopic methods such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm their molecular structures. researchgate.net

N-alkylation and N-acylation are fundamental transformations of the this compound nitrogen atom.

N-Alkylated Derivatives: These analogs are synthesized by adding one or two alkyl groups to the nitrogen atom, forming secondary or tertiary amines, respectively. A common method is reductive amination, where this compound is reacted with an aldehyde or ketone in the presence of hydrogen and a heterogeneous catalyst, such as Palladium on carbon (Pd/C), Nickel (Ni), or Platinum (Pt). google.com This process can be conducted under high-pressure conditions in the liquid phase to achieve high selectivity and yield. google.com

N-Acylated Derivatives: N-acylated this compound analogs, also known as N-isohexylamides, are formed by reacting this compound with an acylating agent like an acyl chloride or a carboxylic acid anhydride. researchgate.net This reaction, a type of nucleophilic acyl substitution, typically proceeds under anhydrous conditions. The resulting amides are a significant class of compounds found in nature (as N-alkylamides) and are explored for their diverse biological activities. researchgate.net

Table 1: Synthesis Methods for N-Alkylated and N-Acylated this compound Derivatives

Derivative TypeGeneral ReactionReagents & ConditionsProduct
N-Alkylated Reductive AminationAldehyde/Ketone, H₂, Heterogeneous Catalyst (e.g., Pd/C, Ni)Secondary or Tertiary Amine
N-Acylated Nucleophilic Acyl SubstitutionAcyl Chloride or Anhydride, Anhydrous conditionsN-isohexylamide

This compound can be incorporated into larger molecular structures like polymers and oligomers. In polymer chemistry, it can act as a monoamine that reacts with functional groups on prepolymers or monomers to control chain growth or add specific end-groups. google.comgoogle.com

For instance, in the synthesis of polyurethane polymers via the diisocyanate polyaddition process, this compound can be used to react with isocyanate-functional compounds. google.comgoogle.com This reaction can be part of creating reactive oligomeric preadducts, which are intermediate-sized molecules that later participate in the formation of the final macromolecule. google.comgoogle.com The inclusion of the isohexyl group can modify the physical properties of the resulting polymer, such as its hydrophobicity and flexibility.

Table 2: Role of this compound in Polymer Synthesis

Polymer SystemRole of this compoundResulting StructurePotential Effect
Polyurethanes/Polyureas Chain terminating agent or modifierPolymer chain with an N-isohexyl end-groupModification of polymer solubility and surface properties
Oligomeric Preadducts Reactive componentFunctional oligomer incorporating an this compound moietyTailoring the reactivity and properties of the final polymer

N-Alkylated and N-Acylated Derivatives

Structure-Reactivity Relationship (SRR) Studies in Catalysis and Synthesis

Structure-Reactivity Relationship (SRR) studies investigate how a molecule's chemical structure influences its reactivity in a chemical transformation. nih.gov For this compound derivatives, SRR is crucial for understanding their performance as catalysts or as substrates in synthesis. Key structural features influencing reactivity include steric hindrance provided by the branched isohexyl group and the electronic properties of substituents on the nitrogen atom. nih.gov

In catalyzed reactions like reductive amination, the structure of the amine can affect the reaction rate and selectivity. google.com The steric bulk of the isohexyl group, compared to a linear hexyl group, can influence the approach to the catalyst's active site. Furthermore, when an N-alkylated or N-acylated this compound derivative is used as a reagent, the nature of the N-substituent will alter the nucleophilicity and basicity of the nitrogen atom, directly impacting its reactivity in subsequent chemical reactions. Computational methods can be employed to analyze properties like frontier molecular orbitals (HOMO-LUMO) to predict how these structural changes will affect the molecule's reactivity. nih.gov

Table 3: Factors Influencing the Reactivity of this compound Derivatives

Structural FeatureParameterInfluence on Reactivity
Isohexyl Group Steric HindranceCan affect reaction rates and selectivity by impeding access to the reactive center.
N-Substituent (Alkyl/Acyl) Electronic EffectsAlters the nitrogen atom's nucleophilicity and basicity.
Overall Molecular Geometry Conformational FlexibilityInfluences how the molecule interacts with other reagents or catalytic surfaces.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. gardp.orgoncodesign-services.com SAR studies aim to identify which parts of a molecule are responsible for its effects, allowing chemists to design new compounds with enhanced potency or selectivity. gardp.orgnih.gov

For this compound derivatives, SAR studies would involve synthesizing a series of analogs and evaluating how systematic structural modifications impact a specific biological endpoint. oncodesign-services.com For example, a study might investigate a series of N-acylated isohexylamines where the length and saturation of the acyl chain are varied. The biological activity of each compound would then be measured to determine how these changes influence its potency. researchgate.net

The analysis of SAR helps determine which chemical groups are responsible for evoking a biological effect. researchgate.net This allows for the targeted modification of a bioactive compound to improve its properties. researchgate.net Such studies are critical for progressing from an initial "hit" compound to a well-optimized "lead" in a drug discovery program. oncodesign-services.com

Table 4: Illustrative SAR Data for Hypothetical N-Acyl this compound Derivatives

CompoundR-Group (Acyl Chain)Biological Activity (IC₅₀ in µM)
1 Acetyl (CH₃CO-)50
2 Butyryl (CH₃(CH₂)₂CO-)25
3 Hexanoyl (CH₃(CH₂)₄CO-)10
4 Octanoyl (CH₃(CH₂)₆CO-)12
5 Benzoyl (C₆H₅CO-)85

This table is for illustrative purposes only and does not represent actual experimental data.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing isohexylamine, and how can purity be optimized during synthesis?

  • Methodological Answer : this compound synthesis typically involves reductive amination of isohexanal or alkylation of ammonia with isohexyl halides. To optimize purity:

  • Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to monitor reaction progress and identify intermediates .
  • Employ fractional distillation under inert conditions to minimize oxidation by-products, given this compound’s sensitivity to air and moisture .
  • Validate purity via melting point analysis and elemental composition testing (e.g., CHN analysis) .

Q. What analytical techniques are most reliable for identifying this compound in complex mixtures?

  • Methodological Answer :

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is effective for separation, while GC-MS provides structural confirmation .
  • Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy can detect amine functional groups (N-H stretch at ~3300 cm⁻¹). NMR (¹H and ¹³C) resolves branching patterns in the isohexyl chain .
  • Orthogonal validation : Cross-validate results using two independent methods (e.g., HPLC + NMR) to address false positives in mixtures .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Exposure control : Use fume hoods and PPE (nitrile gloves, lab coats) due to this compound’s acute dermal/oral toxicity (LD₅₀ ~420 mg/kg in rabbits) and corrosive properties .
  • Spill management : Neutralize spills with dilute acetic acid (1:10 v/v) and adsorb with inert materials (e.g., vermiculite) to prevent aquatic toxicity (H411 hazard) .
  • Storage : Store in amber glass under nitrogen at 4°C to prevent degradation and autoignition (flash point: ~35°C) .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s reaction mechanisms with carbonyl compounds?

  • Methodological Answer :

  • Kinetic studies : Use stopped-flow spectroscopy to track reaction rates under varying temperatures and pH conditions.
  • Isotopic labeling : Introduce ¹⁵N-labeled this compound to trace amine participation in Schiff base formation via NMR .
  • Computational modeling : Pair experimental data with density functional theory (DFT) calculations to map energy barriers and transition states .

Q. How should contradictory data on this compound’s stability in aqueous solutions be resolved?

  • Methodological Answer :

  • Controlled replication : Repeat stability tests under standardized conditions (pH, temperature, ionic strength) with inert atmosphere controls to isolate degradation pathways .
  • Advanced analytics : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products (e.g., oxidation to nitro compounds) .
  • Meta-analysis : Compare findings with structurally analogous amines (e.g., hexylamine) to discern trends in hydrolytic susceptibility .

Q. What strategies are effective for integrating computational modeling with experimental data in this compound research?

  • Methodological Answer :

  • Hybrid workflows : Combine molecular dynamics (MD) simulations to predict this compound’s solvent interactions, followed by experimental validation via Raman spectroscopy .
  • Parameter optimization : Calibrate force fields using experimental dipole moments and dielectric constants from pure this compound samples .
  • Data reconciliation : Use Bayesian statistics to quantify uncertainties when experimental and computational results diverge .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.